molecular formula C22H20Cl2O5 B11153815 ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11153815
M. Wt: 435.3 g/mol
InChI Key: WZWAQWDEGGLNOW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative with a complex molecular architecture. The compound features a chromen-2-one (coumarin) core substituted at the 3-position with a propanoate ethyl ester and at the 7-position with a 2,6-dichlorobenzyloxy group. The 4-methyl group on the chromen ring further enhances its structural uniqueness. Its structural determination likely relies on crystallographic tools such as SHELXL or SHELXTL for refinement, given the prominence of these programs in small-molecule analysis .

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)10-9-16-13(2)15-8-7-14(11-20(15)29-22(16)26)28-12-17-18(23)5-4-6-19(17)24/h4-8,11H,3,9-10,12H2,1-2H3

InChI Key

WZWAQWDEGGLNOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution using 2,6-dichlorobenzyl chloride and a suitable base, such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate in the presence of a base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous flow synthesis and process intensification techniques, such as photochemical benzylic bromination, can be employed to achieve high throughput and efficient mass utilization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2,6-dichlorobenzyl group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: N-bromosuccinimide (NBS), potassium carbonate

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohol derivatives

    Substitution: Brominated derivatives

Scientific Research Applications

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It can be used as a probe to study biological pathways and interactions involving chromen-2-one derivatives.

    Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous coumarin derivatives are compared based on substituent variations, molecular properties, and available

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Attributes
Target compound (CAS not provided) 2,6-Dichlorobenzyloxy C₂₂H₂₀Cl₂O₅ 435.30 High halogen content; potential for enhanced lipophilicity.
Ethyl 3-[6-chloro-4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]-2-oxochromen-3-yl]propanoate (573973-49-6) 3-Trifluoromethylbenzyloxy C₂₃H₂₀ClF₃O₅ 488.85 Trifluoromethyl group increases electronegativity and metabolic stability.
Ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (708236-69-5) 2-Bromobenzyloxy C₂₂H₂₀BrClO₅ 479.70 Bromine substitution may enhance halogen bonding interactions.
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (843615-72-5) 3-Methylbenzyloxy C₂₃H₂₃ClO₅ 414.88 Methyl group improves solubility in nonpolar solvents.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 2,6-dichlorobenzyloxy group contributes to high lipophilicity (ClogP ~4.5 estimated), comparable to the brominated analog (ClogP ~4.7) . The trifluoromethyl derivative (ClogP ~5.1) exhibits even greater hydrophobicity due to the CF₃ group’s strong electron-withdrawing nature .
  • The 3-methylbenzyloxy analog has reduced lipophilicity (ClogP ~3.9), favoring better aqueous solubility .

Synthetic Challenges: The insolubility of intermediates during synthesis, as noted in related coumarin derivatives (e.g., SDZ-224015 in ), suggests that halogenated analogs like the target compound may require optimized solvent systems (e.g., dichloromethane/co-solvent mixtures) for efficient reaction progress.

Structural Characterization :

  • Crystallographic refinement using SHELXL is critical for resolving the anisotropic displacement parameters of heavy atoms (e.g., Cl, Br) in these compounds . Tools like WinGX and ORTEP aid in visualizing molecular geometry and packing .

Regulatory and Analytical Considerations :

  • Impurity profiles for dichlorobenzyl-containing compounds, such as Isoconazole Nitrate (related to 2,6-dichlorobenzyl derivatives), require stringent control per pharmacopeial guidelines (e.g., EP specifications in ).

Research Findings and Limitations

  • Bioactivity Data: No direct pharmacological studies for the target compound are cited in the provided evidence. By analogy, trifluoromethyl and brominated coumarins often exhibit antimicrobial or anticancer properties, but extrapolation is speculative .
  • Thermal and Solubility Data : Melting points and solubility metrics are absent in the literature, highlighting a gap for future experimental work.

Notes

  • Structural Analysis : The use of SHELX programs and WinGX is recommended for crystallographic studies .
  • Synthetic Optimization : Solubility challenges during synthesis (e.g., ) necessitate tailored solvent systems for halogenated analogs.
  • Regulatory Compliance : Impurity control protocols for dichlorobenzyl derivatives should align with EP guidelines .

Biological Activity

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one family. Its molecular formula is C22H19Cl2O5C_{22}H_{19}Cl_2O_5, and it exhibits a complex structure characterized by various functional groups, including chloro and benzyl moieties, which significantly contribute to its biological activity. This compound has been investigated for its potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a potential role as an anticancer agent in therapeutic regimens.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains and fungi, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.

The compound's anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve membrane permeability.
  • Benzyl Moiety : The dichlorobenzyl ether group contributes to the compound's interaction with biological targets.
  • Chromen Core : The chromen structure is known for various biological activities, making it a valuable scaffold for drug design.

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